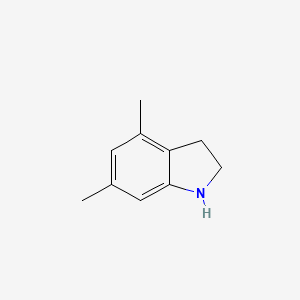

4,6-Dimethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTVMIZTUFHUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460069 | |

| Record name | 4,6-dimethylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288458-50-4 | |

| Record name | 4,6-dimethylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethylindoline and its Precursor, 4,6-Dimethylindole

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4,6-dimethylindoline is scarce in the current scientific literature. This guide provides a comprehensive overview of its predicted properties and detailed information on its immediate aromatic precursor, 4,6-dimethylindole. Furthermore, established experimental protocols for the synthesis of indolines from indoles are presented, which can be adapted for the preparation of this compound.

Introduction

Indoline and its derivatives are important structural motifs in a vast array of biologically active compounds and natural products. Their saturated heterocyclic core imparts distinct conformational properties compared to their aromatic indole counterparts, which can be crucial for molecular recognition and pharmacological activity. This compound, a substituted indoline, is of interest for its potential applications in medicinal chemistry and materials science. This technical guide summarizes the known chemical properties of the closely related 4,6-dimethylindole and provides a theoretical and practical framework for the synthesis and characterization of this compound.

Chemical Properties of 4,6-Dimethylindole

4,6-Dimethylindole is the aromatic precursor to this compound. A significant amount of computed data for this compound is available and provides a solid foundation for understanding the chemistry of its reduced form.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | --INVALID-LINK--[1] |

| Molecular Weight | 145.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 4,6-dimethyl-1H-indole | --INVALID-LINK--[1] |

| CAS Number | 75948-77-5 | --INVALID-LINK--[1] |

| Canonical SMILES | CC1=CC(=C2C=CNC2=C1)C | --INVALID-LINK--[1] |

Computed Physical and Chemical Properties

| Property | Value | Source |

| XLogP3 | 2.8 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |

| Exact Mass | 145.089149355 | --INVALID-LINK--[1] |

| Monoisotopic Mass | 145.089149355 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 15.8 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 11 | --INVALID-LINK--[1] |

| Formal Charge | 0 | --INVALID-LINK--[1] |

| Complexity | 144 | --INVALID-LINK--[1] |

Spectral Data for 4,6-Dimethylindole

-

Mass Spectrometry: A GC-MS spectrum is available for 4,6-dimethylindole, which can be a useful reference for monitoring its conversion to this compound.[1]

Synthesis of this compound from 4,6-Dimethylindole

The most direct route to this compound is through the reduction of the pyrrole ring of 4,6-dimethylindole. Several methods are well-established for this transformation.

Experimental Protocols for the Reduction of Indoles

Two primary methods for the reduction of indoles to indolines are catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a clean and efficient method for the reduction of indoles. Platinum-based catalysts are often effective, and the reaction can be performed under acidic conditions to facilitate the reduction of the electron-rich indole ring.[2]

General Protocol for Catalytic Hydrogenation of an Unprotected Indole:

-

Reaction Setup: To a solution of the indole (1.0 mmol) in water (10 mL), add p-toluenesulfonic acid (1.2 mmol) and 5% Platinum on activated carbon (Pt/C) (10 mol%).

-

Hydrogenation: Place the reaction mixture in a pressure vessel and charge with hydrogen gas to a pressure of 30 bar.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with water.

-

Extraction: Make the filtrate basic with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude indoline can be purified by column chromatography on silica gel.

Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a widely used and effective reagent for the selective reduction of the C2-C3 double bond of indoles.[3][4]

General Protocol for Reduction with Sodium Cyanoborohydride:

-

Reaction Setup: Dissolve the indole (1.0 mmol) in glacial acetic acid (5 mL) at room temperature.

-

Addition of Reducing Agent: To this solution, add sodium cyanoborohydride (2.0 mmol) portion-wise over 10 minutes.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Work-up: Carefully pour the reaction mixture into ice-water (50 mL).

-

Extraction: Make the aqueous solution basic (pH > 8) with solid potassium hydroxide or a concentrated solution of sodium hydroxide. Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude indoline can be purified by column chromatography.

Structural Relationship

The core structural difference between an indole and an indoline is the saturation of the C2-C3 double bond in the pyrrole ring. This seemingly small change has a significant impact on the geometry and electronic properties of the molecule, moving from a planar, aromatic system to a non-planar, saturated heterocyclic system.

Predicted Properties of this compound

Based on the structure of this compound and the general properties of indolines, the following characteristics can be predicted:

-

Basicity: As a secondary amine, this compound is expected to be basic and will readily form salts with acids.

-

Reactivity: The nitrogen atom will be nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation. The aromatic ring can undergo electrophilic substitution reactions, with the amino group being a strong activating, ortho-, para-director.

-

Spectroscopy:

-

¹H NMR: The spectrum will be more complex than that of the indole due to the non-planar nature of the indoline ring and the presence of diastereotopic protons. Signals for the aliphatic protons at C2 and C3 will be present, in addition to the aromatic and methyl protons.

-

¹³C NMR: The spectrum will show signals for the sp³ hybridized carbons at C2 and C3, which will be at a higher field compared to the corresponding sp² carbons in the indole.

-

IR: A characteristic N-H stretching vibration for a secondary amine will be present, typically in the region of 3300-3500 cm⁻¹. The C-H stretches of the methyl and aliphatic ring protons will also be observed.

-

Mass Spectrometry: The molecular ion peak would be at m/z 147, corresponding to the molecular formula C₁₀H₁₃N. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the indoline ring.

-

Conclusion

While direct experimental data on this compound is limited, a comprehensive understanding of its chemical properties can be inferred from its aromatic precursor, 4,6-dimethylindole, and the well-established chemistry of the indoline scaffold. The synthetic protocols provided offer reliable methods for its preparation, which will enable further investigation into its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in various scientific disciplines.

References

- 1. 4,6-dimethyl-1H-indole | C10H11N | CID 9833991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]

Elucidation and Confirmation of the 4,6-Dimethylindoline Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to synthesize, elucidate, and confirm the chemical structure of 4,6-dimethylindoline. Due to the absence of directly published experimental spectra for this specific molecule, this document outlines the established synthesis route and presents predicted spectroscopic data based on foundational chemical principles and data from analogous structures. The protocols provided are standardized methods applicable for the successful characterization of this compound.

Synthesis of this compound

The most direct and widely accepted method for synthesizing indoline structures is through the catalytic hydrogenation of the corresponding indole. In this case, this compound is prepared by the reduction of 4,6-dimethyl-1H-indole. This process involves the saturation of the C2-C3 double bond in the pyrrole ring of the indole moiety.

The proposed synthesis workflow is illustrated below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established green chemistry procedures for the hydrogenation of unprotected indoles.[1]

-

Reactor Setup: To a high-pressure reactor vessel, add 4,6-dimethyl-1H-indole (1.0 eq), 5% Platinum on Carbon (Pt/C, 5 mol%), and p-toluenesulfonic acid (0.2 eq).

-

Solvent Addition: Add deionized water or ethanol as the solvent to achieve a substrate concentration of approximately 0.1 M.

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas (H₂) several times. Pressurize the reactor to 5-8 MPa with H₂.

-

Reaction Conditions: Stir the mixture vigorously at a temperature between 120-160°C.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Isolation: Purify the crude product using flash column chromatography on silica gel to obtain pure this compound.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure as this compound requires a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers unambiguous proof of the molecular structure.

Caption: Logical workflow for structure elucidation.

Spectroscopic Data and Analysis

The following tables summarize the predicted quantitative data expected from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | s | 1H | H-7 |

| ~6.60 | s | 1H | H-5 |

| ~3.60 (broad s) | s | 1H | N-H |

| ~3.35 | t | 2H | H-2 |

| ~2.95 | t | 2H | H-3 |

| ~2.30 | s | 3H | 4-CH₃ |

| ~2.25 | s | 3H | 6-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~150.0 | C-7a |

| ~131.0 | C-6 |

| ~129.5 | C-4 |

| ~127.0 | C-5 |

| ~124.5 | C-3a |

| ~108.0 | C-7 |

| ~47.0 | C-2 |

| ~31.0 | C-3 |

| ~19.0 | 6-CH₃ |

| ~18.5 | 4-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)

| m/z (Mass/Charge Ratio) | Interpretation |

| 147 | [M]⁺˙ (Molecular Ion) |

| 146 | [M-H]⁺ |

| 132 | [M-CH₃]⁺ (Loss of a methyl group) |

| 117 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ (Loss of both methyls or ethane) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

Experimental Protocols for Spectroscopy

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.[2]

-

¹H NMR Parameters: Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) system for separation from any minor impurities.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and relevant fragment ions.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.

References

Spectroscopic Profile of 4,6-Dimethylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethylindoline. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected key features in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.7 | s | H-5 |

| ~6.6 | s | H-7 |

| ~3.3 | t | H-2 |

| ~2.9 | t | H-3 |

| ~2.2 | s | 4-CH₃ |

| ~2.1 | s | 6-CH₃ |

| ~3.5 | br s | N-H |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 | C-7a |

| ~130 | C-3a |

| ~128 | C-6 |

| ~125 | C-4 |

| ~120 | C-5 |

| ~115 | C-7 |

| ~47 | C-2 |

| ~30 | C-3 |

| ~19 | 4-CH₃ |

| ~18 | 6-CH₃ |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Expected Infrared (IR) Spectroscopy Features

An experimental IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 (broad) | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H |

| 1600-1620, 1450-1500 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aromatic Amine |

| 700-900 | C-H Bend (out-of-plane) | Substituted Benzene |

Expected Mass Spectrometry (MS) Fragmentation

In an electron ionization (EI) mass spectrum of this compound, the following key fragmentation patterns are anticipated:

-

Molecular Ion (M⁺): The parent peak corresponding to the molecular weight of this compound (C₁₀H₁₃N, MW = 147.22 g/mol ) should be observed.

-

Loss of a Methyl Group ([M-15]⁺): A significant peak resulting from the loss of one of the methyl groups is expected.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for indolines, leading to the loss of an ethyl group.

-

Retro-Diels-Alder (RDA) Reaction: The indoline ring system may undergo a characteristic RDA fragmentation.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

The acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.

-

Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added and averaged.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer, commonly equipped with an electron ionization (EI) source for small molecules.

-

Data Acquisition:

-

Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Physicochemical Characteristics of Substituted Indolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted indolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous natural products and synthetic molecules with diverse biological activities. Understanding the physicochemical properties of substituted indolines is paramount for optimizing their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties for the parent indoline molecule and a selection of substituted indoline derivatives. These properties are critical for predicting the behavior of these compounds in biological systems.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility | pKa | LogP |

| Indoline | C₈H₉N | 119.16 | -21 | 220-221 | 1.063 | 5 g/L in water (20 °C); soluble in alcohol and oils.[1] | 5.20 (Predicted)[1] | 1.6 (logD₇.₄) |

| N-Boc-2-hydroxyindoline | C₁₃H₁₇NO₃ | 235.28 | 59-61 | - | - | Low solubility in d6-DMSO and d4-MeOH. | - | - |

| N-Boc-2-hydroxy-5-methylindoline | C₁₄H₁₉NO₃ | 249.31 | 88-90 | - | - | - | - | - |

| N-Boc-2-hydroxy-3-methylindoline | C₁₄H₁₉NO₃ | 249.31 | 84-86 | - | - | - | - | - |

| Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 | 160-162 | - | - | Practically insoluble in water. | 8.3 | 2.1 (logD₇.₄) |

Table 1: Physicochemical Properties of Indoline and Selected Derivatives.

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/L) |

| 4c | C₂₅H₂₀N₂O₅S | 460.50 | - | 100.057 |

| 4f | C₂₅H₁₆BrClF₃N₂O₅ | 643.76 | 235–236 | 0.330 |

| Not specified | C₂₄H₂₀N₂O₅ | 416.43 | 242–245 | - |

| Not specified | C₂₅H₂₀N₂O₅ | 428.44 | 241 | - |

| Not specified | C₂₅H₁₉FN₂O₅ | 446.43 | 238–239 | - |

Table 2: Physicochemical Properties of Selected Spiro[indoline-3,5′-pyrroline]-2,2′dione Derivatives.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of substituted indolines are provided below. These protocols are based on standard laboratory practices.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test indoline compound.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

-

Titration Procedure:

-

Take 20 mL of the 1 mM sample solution and acidify to pH 1.8-2.0 with 0.1 M HCl.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode into the solution, which is continuously stirred.

-

Titrate the solution by adding small increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches 12-12.5.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.

-

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's membrane permeability and overall ADME properties. The shake-flask method is the gold standard for its experimental determination.

Methodology:

-

Phase Preparation:

-

Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol.

-

Saturate n-octanol with the phosphate buffer.

-

-

Sample Preparation:

-

Prepare a stock solution of the test indoline compound in a suitable solvent (e.g., DMSO).

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio. The final concentration should be detectable in both phases.

-

-

Partitioning:

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Quantification:

-

Carefully separate the aqueous and n-octanol phases.

-

Determine the concentration of the indoline derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogD is the base-10 logarithm of D.

-

Determination of Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves from a solid state or a concentrated stock solution into an aqueous buffer. This is a crucial parameter in early drug discovery to identify compounds with potential bioavailability issues.

Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of the test indoline compound in dimethyl sulfoxide (DMSO).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

-

Assay Procedure:

-

Add a small aliquot of the DMSO stock solution to the aqueous buffer in a microtiter plate.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

-

Precipitate Detection/Quantification:

-

Nephelometry: Measure the light scattering caused by any precipitated particles using a nephelometer. The amount of scattering is proportional to the amount of insoluble compound.

-

Direct UV/LC-MS: After incubation, filter the solution to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS against a standard curve.

-

-

Data Analysis:

-

The kinetic solubility is reported as the concentration of the compound remaining in the solution after the incubation period.

-

Visualization of Signaling Pathways and Experimental Workflows

Substituted indolines, particularly indolin-2-ones, have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are key components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis, processes that are often dysregulated in cancer.

Below are Graphviz diagrams illustrating these signaling pathways and a general workflow for the experimental determination of the physicochemical characteristics of substituted indolines.

Caption: Experimental workflow for physicochemical characterization.

Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway.

Caption: Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Conclusion

The physicochemical characteristics of substituted indolines are fundamental to their potential as therapeutic agents. A thorough understanding and experimental determination of properties such as pKa, LogP, and solubility are essential for the rational design and development of new indoline-based drugs. The ability of certain indoline derivatives to inhibit key signaling pathways, such as those mediated by receptor tyrosine kinases, highlights their therapeutic potential, particularly in oncology. This guide provides a foundational resource for researchers in this field, offering both quantitative data and practical experimental guidance.

References

An In-Depth Technical Guide to 4,6-Dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethylindoline, a substituted indoline of interest in medicinal chemistry and organic synthesis. This document consolidates its chemical identity, including its CAS number and IUPAC name, alongside key physicochemical properties. While specific experimental data for this compound is not widely published, this guide outlines established synthetic protocols for analogous substituted indolines, which can be adapted for its preparation. Furthermore, it explores the potential biological significance of the dimethylindoline scaffold by examining the activities of related isomers and derivatives. This guide serves as a foundational resource for researchers and professionals engaged in the exploration and application of novel indoline-based compounds.

Chemical Identity and Properties

This compound, also known by its systematic IUPAC name 4,6-dimethyl-2,3-dihydro-1H-indole, is a heterocyclic aromatic organic compound.

| Identifier | Value |

| IUPAC Name | 4,6-dimethyl-2,3-dihydro-1H-indole |

| CAS Number | 288458-50-4 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

Synthetic Methodologies

Detailed experimental protocols for the synthesis of this compound are scarce in publicly available literature. However, its synthesis can be approached through established methods for preparing substituted indolines. Two primary strategies are outlined below.

Fischer Indole Synthesis followed by Reduction

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] This can be adapted to produce this compound in a two-step process.

Step 1: Synthesis of 4,6-Dimethyl-1H-indole

A potential pathway involves the reaction of (3,5-dimethylphenyl)hydrazine with a suitable two-carbon synthon (e.g., a glycoaldehyde equivalent) in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride.[2]

Experimental Protocol (General):

-

To a solution of (3,5-dimethylphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add the selected aldehyde or ketone.

-

Heat the mixture to reflux for a specified period to form the corresponding hydrazone.

-

Isolate the hydrazone and treat it with a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like boron trifluoride etherate) at an elevated temperature to induce cyclization.[2]

-

Upon completion of the reaction, neutralize the mixture and extract the crude 4,6-dimethyl-1H-indole.

-

Purify the product using column chromatography or recrystallization.

Step 2: Reduction of 4,6-Dimethyl-1H-indole to this compound

The resulting 4,6-dimethyl-1H-indole can then be reduced to the corresponding indoline. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol (General):

-

Dissolve 4,6-dimethyl-1H-indole in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney nickel.

-

Pressurize the reactor with hydrogen gas to a specified pressure.

-

Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

After cooling and depressurizing the reactor, filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or chromatography.

A study on the catalytic hydrogenation of 2,3-dimethylindole to 2,3-dimethyloctahydroindole provides a relevant example of the conditions that can be employed. In this study, a Ru/Al₂O₃ catalyst was used at 190 °C and 7 MPa of hydrogen pressure to achieve complete hydrogenation.[3]

Logical Workflow for Synthesis

Caption: Synthetic pathway to this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the benzene ring, and the protons of the dihydropyrrole ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the two methyl carbons, and the two sp³-hybridized carbons of the indoline ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (147.22 g/mol ).

Researchers are encouraged to perform full spectroscopic characterization upon synthesis to confirm the identity and purity of the compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the indoline scaffold is a privileged structure in medicinal chemistry, and various substituted indolines exhibit a wide range of pharmacological activities. The biological effects of small molecules are often influenced by isomerism, where the position of substituents can significantly alter their interaction with biological targets.[4]

Insights from Related Dimethylindoline Isomers

The biological activities of other dimethylindoline isomers can provide valuable insights into the potential therapeutic applications of the 4,6-disubstituted analog. For instance, studies on various substituted indolines have demonstrated their potential as:

-

Anticancer agents: Certain indoline derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial agents: The indoline nucleus is a component of some compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) active agents: The structural similarity of indolines to neurotransmitters like serotonin has led to the investigation of their effects on the CNS.

Potential Signaling Pathway Involvement

Given the diverse biological roles of indoline-containing molecules, this compound could potentially interact with various signaling pathways. The specific pathways would depend on the three-dimensional conformation of the molecule and its affinity for different protein targets. A hypothetical workflow for investigating the biological activity of a novel indoline derivative is presented below.

Caption: Workflow for biological activity screening.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of substituted indolines. This technical guide provides a starting point for researchers by consolidating its known chemical identifiers and outlining plausible and established synthetic routes. While a significant gap in the experimental data for this specific compound exists, the information provided on analogous structures offers a valuable framework for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in drug discovery and materials science.

References

- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

The Solubility Profile of 4,6-Dimethylindoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dimethylindoline, a key heterocyclic compound with applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative data for this compound, this document leverages solubility information for the parent compound, indoline, and the related aromatic heterocycle, indole, to provide a predictive assessment. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to generate precise data for this specific molecule.

Core Executive Summary

Understanding the solubility of this compound is paramount for its effective use in drug discovery, process development, and formulation. This guide offers a foundational understanding of its likely solubility in a range of common organic solvents, based on data from structurally analogous compounds. A standardized experimental workflow is provided to enable the systematic and reproducible determination of its precise solubility parameters.

Predicted Solubility of this compound

The following table summarizes the available qualitative and quantitative solubility data for indoline and indole, which serve as proxies for estimating the solubility of this compound. The presence of two methyl groups on the benzene ring of the indoline structure is expected to increase its lipophilicity, potentially leading to higher solubility in nonpolar organic solvents and lower solubility in polar solvents compared to the parent indoline molecule.

| Solvent Class | Solvent | Indoline | Indole | Predicted this compound Solubility |

| Protic Solvents | Water | Slightly soluble; 5 g/L[1][2][3] | Slightly soluble; ~0.1 g/100 mL[4] | Likely very slightly soluble |

| Ethanol | Soluble[5][6] | Soluble[4][7] | Likely soluble | |

| Methanol | Soluble | Soluble | Likely soluble | |

| Aprotic Solvents | Acetone | Soluble[1][2] | Soluble | Likely soluble |

| Diethyl Ether | Soluble[1][2][5] | Soluble[7] | Likely soluble | |

| Benzene | Soluble[1][2][6] | Soluble[4] | Likely soluble | |

| Chloroform | Soluble | Soluble[4] | Likely soluble | |

| Ethyl Acetate | Soluble | Soluble[4] | Likely soluble | |

| Petroleum Ether | Soluble | Soluble[7] | Likely soluble | |

| Other Solvents | Propylene Glycol | Poorly soluble[1][2] | Soluble[7] | Moderately soluble to soluble |

| Glycerin | Insoluble | Insoluble[7] | Likely insoluble | |

| Mineral Oil | Insoluble | Insoluble[7] | Likely insoluble |

Note: This table presents proxy data from structurally similar compounds. Experimental verification is required for precise solubility values of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory procedures for organic compound solubility testing.[8][9][10][11]

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Qualitative Solubility Determination:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in 0.25 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for at least 30 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Slightly Soluble: If a portion of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

Quantitative Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for a period to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualizing Experimental and Synthetic Workflows

To aid in the conceptualization of the experimental and synthetic processes related to this compound, the following diagrams are provided.

Caption: A generalized workflow for the qualitative and quantitative solubility testing of this compound.

Caption: A plausible, generalized synthetic route for a substituted indoline like this compound.

References

- 1. Indoline | 496-15-1 [chemicalbook.com]

- 2. Indoline CAS#: 496-15-1 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Indoline - C8h9n, Industrial Grade Aromatic Heterocyclic Organic Compound | Mild Aromatic Odor, 99% Purity, Bicyclic Structure, Cas No: 496-15-1, Slightly Soluble In Water at Best Price in Mumbai | Solvchem [tradeindia.com]

- 7. Indole | 120-72-9 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

A Technical Guide to Quantum Chemical Calculations for 4,6-Dimethylindoline

This document is intended for researchers, scientists, and professionals in drug development who are interested in the computational characterization of 4,6-dimethylindoline. It outlines the standard protocols for performing Density Functional Theory (DFT) calculations to predict the molecule's geometric, electronic, and spectroscopic properties.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations are a cornerstone of modern computational drug discovery, offering profound insights into the atomic and molecular properties of potential therapeutic agents.[5] These in silico methods allow for the prediction of a molecule's three-dimensional structure, electronic charge distribution, and spectroscopic signatures, which are critical for understanding its behavior and interaction with biological targets.[6] For a molecule like this compound, a substituted indoline, these calculations can elucidate how the methyl substitutions influence the electronic structure and reactivity of the parent indoline scaffold, which is a common motif in pharmacologically active compounds.

The primary method discussed in this guide is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[7][8] Specifically, we will outline a protocol using the B3LYP functional with a Pople-style basis set, a widely adopted combination for organic molecules.[9]

Detailed Computational Methodology

This section details a robust protocol for performing quantum chemical calculations on this compound. The workflow is designed to be reproducible and is based on common practices in the field.

2.1. Molecular Structure Preparation

The initial step involves the creation of a 3D model of the this compound molecule. This can be achieved using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView). The starting geometry does not need to be perfect, as the subsequent optimization step will locate the minimum energy conformation. The IUPAC name for the molecule is 4,6-dimethyl-2,3-dihydro-1H-indole.

2.2. Software and Theoretical Level

The calculations outlined here are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. The chosen theoretical level for this illustrative guide is the B3LYP functional combined with the 6-311+G(d,p) basis set .

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing reliable results for the geometries and energies of organic molecules.[9]

-

6-311+G(d,p): A triple-zeta basis set that provides a good description of the electron distribution. The + indicates the addition of diffuse functions to better describe non-covalent interactions and anions, while (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in orbital shapes.

2.3. Geometry Optimization

The primary goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a stable structure (a local or global energy minimum). The optimization is performed in the gas phase or with an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate a solution environment. The process is considered complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

2.4. Frequency Calculation

Following a successful geometry optimization, a frequency calculation is essential. This computation serves two main purposes:

-

Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the structure is not stable and requires further optimization.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

2.5. Electronic Property Calculation

Once the optimized geometry is confirmed, a range of electronic properties can be calculated from the resulting wavefunction. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is vital for predicting sites of intermolecular interactions.

-

Dipole Moment: This provides a measure of the overall polarity of the molecule.

2.6. NMR Spectra Simulation

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide the isotropic shielding values for each nucleus, which can then be converted to chemical shifts (ppm) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Illustrative Quantitative Data

The following tables summarize the hypothetical, yet realistic, quantitative data that would be obtained from the computational protocol described above for this compound.

Table 1: Predicted Geometric Parameters (Optimized at B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(ar)-C(ar) | 1.395 - 1.410 |

| C(ar)-N | 1.385 | |

| C(aliph)-N | 1.468 | |

| C(aliph)-C(aliph) | 1.542 | |

| C(ar)-C(Me) | 1.510 | |

| N-H | 1.012 | |

| C-H (aromatic) | 1.085 | |

| C-H (aliphatic) | 1.096 | |

| C-H (methyl) | 1.095 | |

| Bond Angles (°) | C-N-C | 110.5 |

| C-C-C (aromatic) | 119.0 - 121.0 | |

| H-N-C | 112.8 | |

| C-C-H (aromatic) | 119.5 - 120.5 |

Note: ar refers to aromatic ring atoms, aliph to aliphatic ring atoms, and Me to methyl group carbons. Atom numbering should be based on a standardized molecular model.

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| Energy of HOMO | -5.85 eV |

| Energy of LUMO | -0.25 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 eV |

| Dipole Moment | 1.95 Debye |

| Ionization Potential (Vertical) | 6.20 eV |

| Electron Affinity (Vertical) | 0.15 eV |

Table 3: Predicted Key Vibrational Frequencies (IR)

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3450 | High | N-H stretching |

| 3050 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | High | Aliphatic & Methyl C-H stretching |

| 1610 | High | Aromatic C=C stretching & N-H scissoring |

| 1490 | Medium | Aromatic C=C stretching |

| 1460 | Medium | CH₂ scissoring & CH₃ asymmetric bending |

| 1380 | Medium | CH₃ symmetric bending |

| 1250 | High | Aromatic C-N stretching |

| 820 | Strong | Aromatic C-H out-of-plane bending (isolated H) |

Table 4: Predicted NMR Chemical Shifts (Referenced to TMS)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | N-H | 3.5 - 4.0 |

| Aromatic C-H (C5) | 6.7 - 6.9 | |

| Aromatic C-H (C7) | 6.9 - 7.1 | |

| Aliphatic CH₂ (C2) | 2.9 - 3.1 | |

| Aliphatic CH₂ (C3) | 2.5 - 2.7 | |

| Methyl CH₃ (C4) | 2.2 - 2.4 | |

| Methyl CH₃ (C6) | 2.3 - 2.5 | |

| ¹³C | Aromatic C (C7a) | 150 - 152 |

| Aromatic C (C3a) | 130 - 132 | |

| Aromatic C (C4) | 128 - 130 | |

| Aromatic C (C6) | 135 - 137 | |

| Aromatic CH (C5) | 123 - 125 | |

| Aromatic CH (C7) | 110 - 112 | |

| Aliphatic CH₂ (C2) | 47 - 49 | |

| Aliphatic CH₂ (C3) | 28 - 30 | |

| Methyl C (C4) | 18 - 20 | |

| Methyl C (C6) | 20 - 22 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical characterization of a small molecule like this compound.

Caption: Workflow for DFT-based molecular property prediction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

- 8. Density Functional Theory [iue.tuwien.ac.at]

- 9. pubs.acs.org [pubs.acs.org]

The Unseen Potential: A Technical Guide to the Biological Significance of Dimethyl-Substituted Indolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a core structure in many natural and synthetic bioactive compounds, has garnered significant attention in medicinal chemistry. Among its many derivatives, dimethyl-substituted indolines are emerging as a class of molecules with profound and diverse biological significance. This technical guide provides an in-depth exploration of the multifaceted roles of these compounds, focusing on their mechanisms of action, engagement with critical signaling pathways, and potential as therapeutic agents. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration and application of dimethyl-substituted indolines.

Core Biological Activities of Dimethyl-Substituted Indolines

Dimethyl-substituted indolines have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases. Key areas of impact include their roles as potent serotonin receptor agonists, effective antibacterial agents, and modulators of inflammatory responses.

Serotonin 5-HT1D Receptor Agonism

A significant area of investigation for dimethyl-substituted indolines is their potent and selective agonism of the serotonin 5-HT1D receptor. These receptors are implicated in various physiological processes, including the regulation of neurotransmission and vascular tone. Agonists of the 5-HT1D receptor are of particular interest for the treatment of migraine headaches.

One notable example is the compound 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, which has shown high potency as a human 5-HT1D receptor agonist with a K(i) of 2.4 nM.[1] This compound also exhibits favorable metabolic stability and oral bioavailability, highlighting the therapeutic potential of this class of molecules.[1]

Antibacterial and Resistance-Modifying Activity

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Dimethyl-substituted indolines have emerged as a promising scaffold for the development of novel antibacterial agents. Certain tricyclic indoline probes, for instance, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

Some of these compounds act as direct antibacterial agents, while others function as resistance-modifying agents (RMAs). RMAs can re-sensitize resistant bacteria to existing antibiotics, offering a powerful strategy to combat drug resistance.

Anti-Inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. Dimethyl-substituted indolines have been shown to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), underscores their potential as therapeutic agents for inflammatory conditions.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various dimethyl-substituted and related indoline compounds, the following tables summarize key quantitative data from the literature.

| Compound | Target | Assay Type | Value | Reference |

| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | Human 5-HT1D Receptor | Binding Affinity (Ki) | 2.4 nM | [1] |

| Tricyclic indoline probe 2 | S. aureus (MRSA) | MIC | 4 µg/mL | [2] |

| Indole-derived TNF-α inhibitor (4e) | TNF-α | IC50 | 3.0 ± 0.8 µM | |

| Substituted Indolin-2-one (Compound 4) | TNF-α and IL-6 | Inhibition | 71% and 53% |

Table 1: Summary of Quantitative Biological Activity Data for Selected Indoline Derivatives.

Key Signaling Pathways

The biological effects of dimethyl-substituted indolines are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

5-HT1D Receptor Signaling Pathway

As G protein-coupled receptors (GPCRs), 5-HT1D receptors, upon activation by agonists such as dimethyl-substituted indolines, initiate a cascade of intracellular events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway plays a crucial role in modulating neuronal excitability and vascular smooth muscle contraction.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Many indole derivatives, including dimethyl-substituted indolines, exert their anti-inflammatory and anticancer effects by inhibiting this pathway. They can interfere with the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are methodologies for key experiments cited in the study of dimethyl-substituted indolines.

Radioligand Binding Assay for 5-HT1D Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1D receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1D receptor

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

-

Radioligand: [3H]GR125743 (specific activity ~80 Ci/mmol)

-

Non-specific binding control: Serotonin (10 µM)

-

Test compound (dimethyl-substituted indoline) at various concentrations

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.

-

Binding Assay: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [3H]GR125743 (final concentration 0.5 nM), and 50 µL of test compound at various concentrations (or assay buffer for total binding, or serotonin for non-specific binding).

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay against MRSA

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of MRSA.

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dimethyl-substituted indoline) stock solution in DMSO

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture MRSA in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a growth control (MHB with inoculum, no compound) and a sterility control (MHB only).

-

Inoculation: Add 100 µL of the prepared MRSA inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the test compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dimethyl-substituted indoline)

-

ELISA kit for mouse TNF-α

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media only) and an LPS control (cells with LPS only).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS control. Determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflows

The discovery and development of biologically active dimethyl-substituted indolines follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion

Dimethyl-substituted indolines represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as serotonin receptor agonists, antibacterial agents, and anti-inflammatory molecules, coupled with favorable pharmacological profiles, warrants further investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate and accelerate future research in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of dimethyl-substituted indolines will undoubtedly lead to the development of novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Note: Synthesis Protocol for 4,6-Dimethylindoline

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4,6-Dimethylindoline. The described method is a representative procedure based on the well-established catalytic hydrogenation of the corresponding indole precursor, 4,6-dimethylindole. This protocol is intended for use by trained chemistry professionals in a controlled laboratory setting. All appropriate safety precautions must be strictly followed.

Introduction

Indoline and its substituted derivatives are important structural motifs found in a wide range of biologically active compounds and are key intermediates in pharmaceutical and materials science research. This compound is a specific derivative of interest for further chemical elaboration. The most direct and environmentally conscious method for the synthesis of indolines is the catalytic hydrogenation of the corresponding indole.[1] This process involves the reduction of the pyrrole ring of the indole nucleus, typically using a heterogeneous catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere.[1][2] The reaction is often facilitated by an acid co-catalyst to protonate the indole, which disrupts the aromatic system and promotes hydrogenation.[1]

Reaction Scheme

The synthesis of this compound is achieved through the catalytic hydrogenation of 4,6-dimethylindole, as depicted in the following reaction scheme:

4,6-dimethylindole + H₂ --(Pt/C, p-TsOH, H₂O)--> this compound

Materials and Equipment

3.1 Reagents and Chemicals

-

4,6-dimethylindole

-

Platinum on carbon (10 wt. % Pt/C)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

3.2 Equipment

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer and pressure gauge

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

pH paper or pH meter

Experimental Protocol

4.1 Reaction Setup

-

To a high-pressure hydrogenation reactor vessel, add 4,6-dimethylindole.

-

Add deionized water to the reactor.

-

Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) to the mixture.

-

Carefully add the 10% Platinum on carbon (Pt/C) catalyst.

-

Seal the reactor according to the manufacturer's instructions.

4.2 Hydrogenation

-

Flush the sealed reactor multiple times with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Begin stirring the reaction mixture and heat to the specified temperature.

-

Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete when hydrogen uptake ceases.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

4.3 Work-up and Purification

-

Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with a small amount of deionized water.

-

Transfer the filtrate to a separatory funnel.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until the pH of the aqueous layer is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound based on a representative catalytic hydrogenation procedure.

| Parameter | Value |

| 4,6-dimethylindole | 1.0 mmol |

| 10% Pt/C Catalyst | 10 mol % |

| p-TsOH·H₂O | 1.0 mmol |

| Solvent (Deionized Water) | 5 mL |

| Hydrogen Pressure | 500 psi |

| Temperature | 80 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | >90% (based on similar substrates) |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Use a properly maintained and certified high-pressure reactor.

-

Catalyst Handling: Platinum on carbon can be pyrophoric, especially after use. Handle the catalyst in an inert atmosphere when dry. The filtered catalyst should be kept wet and disposed of according to institutional guidelines for hazardous waste.

-

Acid Handling: p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

-

Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed C-H Activation in Indoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indolines, a core scaffold in numerous pharmaceuticals and biologically active natural products, has been significantly advanced through the advent of palladium-catalyzed C-H activation. This modern synthetic strategy offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for key methodologies in this field, focusing on directing group strategies for intramolecular C-H amination.

Introduction to the Methodology

Palladium-catalyzed intramolecular C-H amination for the synthesis of indolines typically involves the use of a directing group attached to the nitrogen of a β-arylethylamine substrate. This directing group coordinates to the palladium catalyst, positioning it in proximity to an ortho C-H bond on the aryl ring. Subsequent C-H activation and C-N bond formation lead to the desired indoline product. The choice of directing group and oxidant is crucial for the success of the reaction.

Two of the most effective and widely used directing groups are the picolinamide (PA) group, developed by the Chen group, and the 2-pyridinesulfonyl (PyS) group, utilized by the Yu group.[1][2] Both directing groups can be readily installed and subsequently removed under mild conditions, enhancing the synthetic utility of these methods.

Data Presentation: Comparison of Key Protocols

The following tables summarize the quantitative data for two prominent palladium-catalyzed indoline synthesis protocols, highlighting their substrate scope and efficiency.

Table 1: Palladium-Catalyzed Indoline Synthesis using Picolinamide (PA) Directing Group [1]

| Substrate (R group) | Pd(OAc)₂ (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| H | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 95 |

| 4-Me | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 89 |

| 4-OMe | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 85 |

| 4-F | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 92 |

| 4-Cl | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 93 |

| 4-CF₃ | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 96 |

| 3-Me | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 91 |

| 3-OMe | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 88 |

Table 2: Palladium-Catalyzed Indoline Synthesis using 2-Pyridinesulfonyl (PyS) Directing Group [2]

| Substrate (R group) | Pd(OAc)₂ (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| H | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 88 |

| 4-Me | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 85 |

| 4-OMe | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 78 |

| 4-F | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 82 |

| 4-Cl | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 80 |

| 4-CF₃ | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 75 |

| 3-Me | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 86 |

| 3-OMe | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 81 |

Experimental Protocols

Protocol 1: Indoline Synthesis via Pd-Catalyzed C-H Amination with a Picolinamide (PA) Directing Group

This protocol is adapted from the work of He, Chen, and coworkers.[1]

Materials:

-

N-(picolinoyl)-β-arylethylamine substrate (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)

-

Acetic acid (AcOH, 0.2 M)

-

Argon atmosphere

Procedure:

-

To a sealed tube, add the N-(picolinoyl)-β-arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.05 equiv), and PhI(OAc)₂ (77.3 mg, 0.24 mmol, 1.2 equiv).

-